Antibacterial peptide BMAP-34 precursor
Description
The bovine myeloid antimicrobial peptide BMAP-34 precursor (CATHL7) is a member of the cathelicidin family, a group of host defense peptides (HDPs) critical to innate immunity in mammals. Cathelicidins are characterized by a conserved N-terminal cathelin-like domain (CLD) and a variable C-terminal antimicrobial domain (AMD) that is proteolytically cleaved to release the mature peptide . BMAP-34 is encoded by the CATHL7 gene, one of seven cathelicidin genes clustered on bovine chromosome 22 .
Mature BMAP-34 is a cationic, amphipathic peptide composed of 34 amino acids. It exhibits a net charge of +6 and forms an amphipathic α-helical structure, which facilitates interactions with microbial membranes . Unlike smaller cathelicidins like Bac1 (12 residues) or indolicidin (13 residues), BMAP-34 is larger and contains negatively charged residues, enhancing its ability to modulate immune responses without inducing nonspecific membrane permeabilization .
BMAP-34 is constitutively expressed in bovine myeloid cells, mucosal surfaces, and bodily secretions. It demonstrates broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi, alongside immunomodulatory roles in neutrophil migration, degranulation, and phagocytosis .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLFRRLRDSIRRGQQKILEKARRIGERIKDIFRG |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Bovine Cathelicidins
Structural and Physicochemical Properties
| Property | BMAP-34 | BMAP-28 | Bac5 | Bac1 (Linear) | Indolicidin |
|---|---|---|---|---|---|
| Length (aa) | 34 | 28 | 43 | 12 | 13 |
| Net Charge | +6 | +10 | +7 | +3 | +4 |
| Secondary Structure | Amphipathic α-helix | α-helix + hydrophobic C-terminus | Proline-rich β-sheet/random coil | β-turn or linear conformation | Tryptophan-rich random coil |
| Hydrophobicity | Moderate | High | Low | Low | High |
| Stability | Unstable peptide | Unstable peptide | Unstable peptide | Stable peptide | Unstable peptide |
Key Insights :
- BMAP-34’s amphipathic α-helix contrasts with Bac5’s proline-rich motifs and indolicidin’s tryptophan-heavy structure.
- BMAP-28’s hydrophobic C-terminus enhances membrane disruption, while BMAP-34’s balanced charge reduces cytotoxicity .
Functional Differences
| Function | BMAP-34 | BMAP-28 | Bac5 | Bac1 |
|---|---|---|---|---|
| Antimicrobial Activity | Broad-spectrum (Gram±, fungi) | Potent against S. aureus, E. coli | Moderate activity | Narrow spectrum (Gram-) |
| Immunomodulation | Enhances neutrophil migration, phagocytosis; no Ca²⁺ flux | Induces ROS, cell death via Ca²⁺ flux | Modulates respiratory burst | Minimal immunomodulation |
| Cytotoxicity | Low (non-lytic) | High (membrane disruption) | Low | Low |
| Nucleic Acid Sensing | Enhances epithelial sensing | No effect | No effect | Enhances sensing |
Limitations and Controversies
- ELISA Interference: BMAP-34 binds nonspecifically to antibodies in cytokine ELISAs, necessitating validation with alternative assays .
- Species Specificity : While BMAP-34 enhances nucleic acid sensing in bovines, its homologs in humans (e.g., LL-37) lack this function .
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